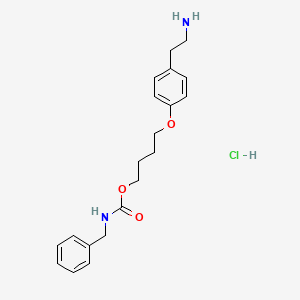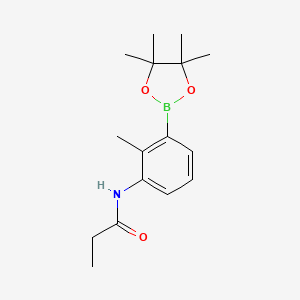![molecular formula C10H11N3O2 B1487070 2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one CAS No. 451523-59-4](/img/structure/B1487070.png)
2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one
Overview
Description
2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one, also known as 2-FMA, is a synthetic organic compound belonging to the pyrimidine family. It is a derivative of the naturally occurring amino acid tryptophan, and is structurally similar to other compounds in the pyrimidine family such as 4-methylaminorex and 4-fluoromethamphetamine. 2-FMA has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of derivatives related to 2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one have shown significant interest in the field of organic chemistry and material science. Research studies have focused on the synthesis of polyfunctional derivatives and their behavior under various conditions. For instance, hydration effects on prototropic tautomerism of related compounds demonstrate how equilibrium between different forms can be influenced by the medium's polarity, suggesting applications in designing sensitive materials for chemical sensors or organic semiconductors (Erkin & Krutikov, 2005).
Crystal Structure and Quantum Chemical Insights
Arylsulfonylated derivatives of 2-amino-6-methylpyrimidin have been synthesized, with X-ray diffraction confirming their structures. Such studies are crucial for understanding molecular interactions that contribute to the stability and properties of crystalline organic compounds. Theoretical calculations align well with experimental data, highlighting the importance of non-covalent interactions in determining molecular stability and reactivity. This research could lead to advancements in the development of new organic materials with tailored properties for use in pharmaceuticals, electronics, and nanotechnology (Ali et al., 2021).
Biological Activity and Pharmaceutical Applications
Research on the derivatives of 2-amino-6-methylpyrimidin-4(3H)-one includes exploring their potential as biologically active compounds. Studies have compiled data on designing compounds based on this core structure, focusing on developing antiviral, antileukemic agents, and drugs for combating various diseases. Such research underscores the potential of these derivatives in contributing to the discovery of new therapeutic agents (Erkin, Krutikov, & Garabadzhiu, 2021).
Chemical Reactivity and Molecular Design
Theoretical investigations into the reactivity of 6-amino-3-methylpyrimidin-4(3H)-ones provide insights into their potential applications in synthetic chemistry. By understanding their behavior in reactions, such as with DMAD, researchers can design novel synthetic routes for creating complex molecules. This work supports the development of new methodologies for constructing pyridine derivatives and pyrimidin-4(3H)-ones, which are valuable in medicinal chemistry and material science (Cobo et al., 1996).
properties
IUPAC Name |
2-(furan-2-ylmethylamino)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-7-5-9(14)13-10(12-7)11-6-8-3-2-4-15-8/h2-5H,6H2,1H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQBHRZVCRAGER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B1486999.png)
![1-[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea](/img/structure/B1487000.png)

![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1487003.png)




